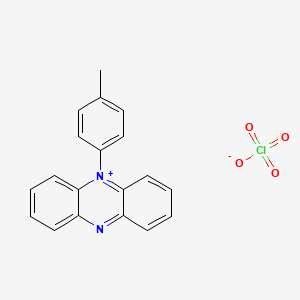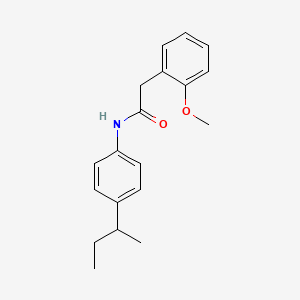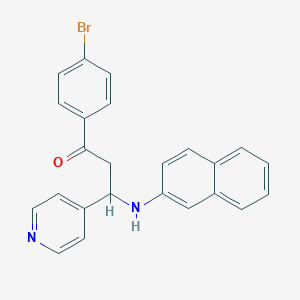
3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, also known as TZD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
作用機序
The mechanism of action of 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, improved glucose uptake, and decreased insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose uptake, increase insulin sensitivity, and decrease insulin resistance. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that this compound may have neuroprotective effects.
実験室実験の利点と制限
One advantage of 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is that it can be synthesized relatively easily in a laboratory setting. Additionally, this compound has been extensively studied, and there is a significant amount of research available on its properties and potential therapeutic applications. However, one limitation of this compound is that it can be toxic at high concentrations. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are a number of future directions for research on 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for research on the potential side effects of this compound and its safety for human use.
合成法
The synthesis of 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide involves the reaction of 4-methoxybenzaldehyde with thiourea to form 2-(4-methoxyphenyl)-2-imidazoline. This intermediate is then reacted with acetic anhydride and ammonium acetate to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, this compound has been studied for its potential use in the treatment of type 2 diabetes mellitus. Studies have shown that this compound can improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance.
特性
IUPAC Name |
3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13(23)22-18(19(24)21-15-6-10-17(26-3)11-7-15)12-27-20(22)14-4-8-16(25-2)9-5-14/h4-11,18,20H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVBSKRHDKWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![1-[2-(4-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5010651.png)
![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)

![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)


![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![2-[3-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5010715.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)